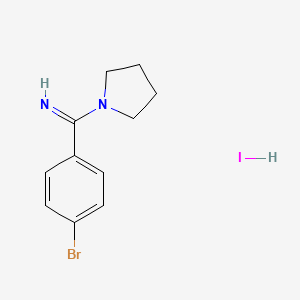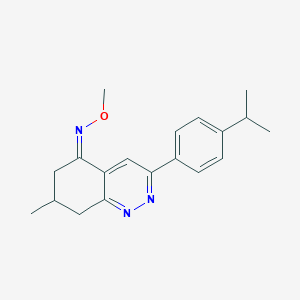
2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate is a compound with the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol It is an ester derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-methylfuran-3-carboxylic acid with 2-methylfuran-3-carbonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent like dichloromethane. The resulting ester is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of bioactive metabolites . These interactions can influence cellular processes and biochemical pathways, contributing to the compound’s effects.
類似化合物との比較
Similar Compounds
2-Methylfuran-3-carbonyl chloride: A precursor in the synthesis of 2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate.
3-Furancarboxylic acid, 2-methyl-, methyl ester: Another ester derivative of furan with similar structural features.
Uniqueness
This compound is unique due to its specific ester linkage between two furan rings, which imparts distinct chemical and physical properties
特性
IUPAC Name |
(2-methylfuran-3-carbonyl) 2-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7-9(3-5-15-7)11(13)17-12(14)10-4-6-16-8(10)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMRSBAZKUZGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)
![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)



![N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B2852438.png)
![N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide](/img/structure/B2852439.png)
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2852443.png)



![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-hydrazino-6-(trifluoromethyl)-2(1H)-quinoxalinone](/img/structure/B2852448.png)

